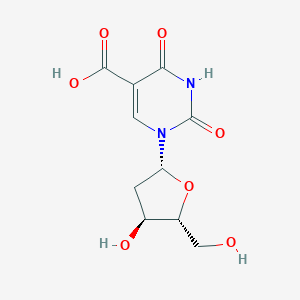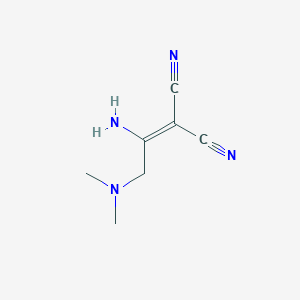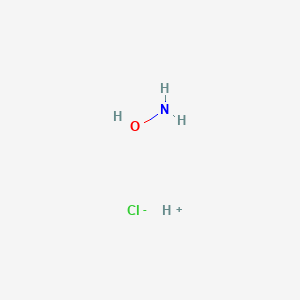
5-Carboxy-2'-Desoxyuridin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Carboxy-2'-deoxyuridine has evolved over time, with significant advancements leading to more efficient methods. A novel four-step synthesis process was developed, utilizing menadione-mediated photosensitization of thymidine in an aerated aqueous solution, followed by alkaline hydrolysis of 5-trifluoromethyl-2'-deoxyuridine. This process culminates in the formation of the 5-carboxy-2'-deoxyuridine phosphoramidite building block, which can be incorporated into oligonucleotides via solid-phase synthesis (Guerniou et al., 2003).
Molecular Structure Analysis
The molecular structure of 5-Carboxy-2'-deoxyuridine showcases its intricate design and functionality. Key studies involving x-ray diffraction methods have provided insights into its crystalline structure, indicating the significance of specific intermolecular distances that might influence its biological activity (Camerman & Trotter, 1964).
Wissenschaftliche Forschungsanwendungen
Pharmakokinetische Studien
5CDU spielt eine entscheidende Rolle in pharmakokinetischen Studien, insbesondere bei der Entwicklung und Validierung bioanalytischer Methoden. Es wurde eine neuartige Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS)-Methode für die simultane Bestimmung verschiedener Verbindungen, einschließlich 5CDU, in Rattenplasma entwickelt . Diese Methode ist hochsensitiv und spezifisch, was für das Verständnis des Arzneimittelstoffwechsels und seiner Kinetik unerlässlich ist.
Antivirale Forschung
5CDU wurde auf seine biologischen Wirkungen untersucht, insbesondere im Kontext der antiviralen Forschung. Es wurde festgestellt, dass es das Wachstum von HEp-2-Zellen, einem Typ menschlicher Epithelzellen, der in der wissenschaftlichen Forschung verwendet wird, hemmt, obwohl es keine antivirale Aktivität gegen Herpes-Simplex-Virus zeigt . Dies deutet auf potenzielle Anwendungen bei der Untersuchung von Virusmechanismen und der Prüfung von antiviralen Medikamenten hin.
Nukleinsäurechemie
Die Verbindung ist ein integraler Bestandteil der Nukleinsäurechemie, wo sie bei der Synthese modifizierter Nukleotide verwendet wird. Diese modifizierten Nukleotide können Substrate für Enzyme wie die terminale Desoxynukleotidyltransferase sein, die in der DNA-Sequenzierung und -Markierung verwendet wird . Diese Anwendung ist entscheidend für die Weiterentwicklung der genetischen Forschung und die Entwicklung neuer diagnostischer Werkzeuge.
Krebsforschung
In der Krebsforschung wird 5CDU verwendet, um die Auswirkungen von DNA-Modifikationen auf das Zellwachstum und das Überleben zu untersuchen. Seine Einarbeitung in die DNA kann zu Veränderungen der Genexpression führen, was ein wichtiges Forschungsgebiet in der Onkologie ist . Das Verständnis dieser Effekte kann zur Entwicklung gezielter Krebstherapien beitragen.
Bioanalytik
5CDU wird in der Bioanalytik verwendet, insbesondere bei der Entwicklung analytischer Methoden zum Nachweis und zur Quantifizierung von Nukleosidanaloga in biologischen Proben . Dies ist entscheidend für die Medikamentenentwicklung und die Überwachung der therapeutischen Spiegel bei Patienten.
Synthetische Biologie
Die Rolle der Verbindung in der synthetischen Biologie umfasst die Herstellung synthetischer Oligonukleotide. 5CDU kann in diese Moleküle eingebaut werden, die für eine Vielzahl von Anwendungen verwendet werden, darunter die Entwicklung neuer Therapeutika und die Untersuchung von DNA-Protein-Wechselwirkungen .
Enzymologie
5CDU ist auch in der Enzymologie von Bedeutung, wo es verwendet wird, um die Spezifität und die Mechanismen von Enzymen zu untersuchen, die mit DNA interagieren. Diese Forschung kann zur Entdeckung neuer Enzyme und zur Entwicklung enzymbasierter biotechnologischer Anwendungen führen .
Materialwissenschaft
Schließlich werden in der Materialwissenschaft 5CDU-modifizierte Nukleotide verwendet, um Oberflächen zu funktionalisieren und Biosensoren zu erzeugen. Diese Anwendung ist bedeutend für die Entwicklung von Diagnoseinstrumenten und den Nachweis biologischer Moleküle .
Safety and Hazards
Wirkmechanismus
Target of Action
5-Carboxy-2’-deoxyuridine is a nucleoside analogue . It is a metabolite of Trifluridine and is known to be a product of the base-catalyzed hydrolysis of 5-trifluoromethyl-2’-deoxyuridine
Biochemical Pathways
5-Carboxy-2’-deoxyuridine is involved in the de novo pyrimidine biosynthetic pathway . It is suggested that the metabolic block induced by 5-Carboxy-2’-deoxyuridine has been localized to the de novo pyrimidine biosynthetic pathway between orotate phosphoribosyl transferase and orotidine 5’-phosphate decarboxylase .
Result of Action
5-Carboxy-2’-deoxyuridine has been shown to inhibit the growth of HEp-2 cells . It inhibited growth by 21, 67, and 91% at concentrations of 1.0, 10, and 100 μM, respectively . It had no antiviral activity against herpes simplex virus type 1 or herpes simplex virus type 2 at 1.0 or 10 μM .
Eigenschaften
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O7/c13-3-6-5(14)1-7(19-6)12-2-4(9(16)17)8(15)11-10(12)18/h2,5-7,13-14H,1,3H2,(H,16,17)(H,11,15,18)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGYTXTVUMXAOC-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(=O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14599-46-3 | |
| Record name | 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14599-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Carboxy-2'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014599463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-CARBOXY-2-DEOXYURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP4HBV9HED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![3-[1-(4-Aminophenyl)-1-methylethyl]phenol](/img/structure/B46601.png)